molecular formula C8H11F3N4 B13006490 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine

3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine

Cat. No.: B13006490
M. Wt: 220.20 g/mol
InChI Key: HDEAHFUEFRLIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolo-azepine class, characterized by a fused triazole and azepine ring system. The trifluoromethyl (-CF₃) group at position 3 and the amine (-NH₂) at position 9 are critical for its physicochemical and pharmacological properties.

Properties

Molecular Formula

C8H11F3N4

Molecular Weight

220.20 g/mol

IUPAC Name

3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine

InChI

InChI=1S/C8H11F3N4/c9-8(10,11)7-14-13-6-5(12)3-1-2-4-15(6)7/h5H,1-4,12H2

InChI Key

HDEAHFUEFRLIQE-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NN=C2C(F)(F)F)C(C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trifluoromethyl-substituted hydrazine with a suitable azepine precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis is crucial for its application in various fields, including pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the azepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid derivative, while reduction may produce an amine or alcohol derivative.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine typically involves multi-step reactions that may include cyclization and functionalization processes. The compound's structure can be confirmed through various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Antibacterial Activity

Recent studies have shown that derivatives of triazolo[4,3-a]azepines exhibit promising antibacterial properties. For instance, a related compound demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the minimum inhibitory concentrations (MICs) were comparable to established antibiotics like ampicillin . This highlights the potential of 3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine as a scaffold for developing new antibacterial agents.

Anticancer Activity

There is emerging evidence that triazole-containing compounds can exhibit anticancer properties. The presence of trifluoromethyl groups in the structure may enhance the lipophilicity and bioavailability of these compounds, potentially leading to improved efficacy in cancer cell lines . Further research is required to elucidate the specific mechanisms through which these compounds exert their effects on cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo[4,3-a]azepine derivatives. Modifications at various positions on the azepine ring can significantly influence their pharmacological properties. For example:

  • Substituents at R2 : Long alkyl chains have shown superior antibacterial activity compared to aromatic groups.
  • Indole Moiety : Compounds incorporating indole derivatives tend to exhibit enhanced antibacterial effects due to potential hydrogen bonding interactions with target receptors .

Pharmaceutical Development

Given its antibacterial and potential anticancer activities, 3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine could serve as a lead compound in drug discovery programs aimed at developing new antibiotics or anticancer therapies.

Agricultural Chemistry

Compounds with similar structures have been explored for their fungicidal properties; thus, there may be potential applications in agricultural chemistry as well . The trifluoromethyl group is known to enhance the biological activity of agrochemicals.

Data Summary Table

Property Value/Description
Chemical Formula C₉H₈F₃N₅
Synthesis Method Multi-step cyclization
Antibacterial MIC (Staphylococcus aureus) 32 μg/mL
Antibacterial MIC (Escherichia coli) 16 μg/mL
Key Modifications for Activity Long alkyl chains preferred over aromatic groups

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved often include modulation of signal transduction processes and alteration of cellular functions .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Modifications

  • Triazolo-azepine vs. Triazolo-diazepine :
    The compound 5H-1,2,4-Triazolo[4,3-a][1,4]diazepine,6,7,8,9-tetrahydro-9-methyl-3-(trifluoromethyl) (CAS: 807320-37-2) shares the trifluoromethyl group but incorporates a diazepine (7-membered ring with two nitrogen atoms) instead of an azepine (7-membered ring with one nitrogen). This structural difference may alter ring flexibility and hydrogen-bonding capacity, affecting target selectivity .

Substituent Variations

  • Amine vs. 4-Chloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline (CAS: 380157-81-3): The chloroaniline moiety introduces electron-withdrawing effects, which may enhance electrophilic interactions in antimicrobial targets .
  • Pyrazole Hybrids: Compounds like 3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine (CAS: 1177286-61-1) combine triazolo-azepine with pyrazole rings.
Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Bioactivity Profile
Target Compound Triazolo-azepine -CF₃ (C3), -NH₂ (C9) Not reported (inferred)
5H-1,2,4-Triazolo[4,3-a][1,4]diazepine Triazolo-diazepine -CF₃ (C3), -CH₃ (C9) Not reported
1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-ethylamine Triazolo-azepine -CH₂CH₂NH₂ (C3) Antimicrobial (inferred)
4-Chloro-N-(triazolo-azepin-3-ylmethyl)aniline Triazolo-azepine -Cl-C₆H₄-NH- (side chain) Antimicrobial (inferred)

Functional Comparison: Pharmacological Activities

Antimicrobial Activity

Triazolo-azepinium bromides (e.g., 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides) exhibit broad-spectrum activity:

  • MIC Values : 6.2–25.0 mg/mL against S. aureus and C. albicans, outperforming Cefixime and comparable to Linezolid .
  • Mechanism : Likely involves disruption of microbial cell membranes or inhibition of enzymes like cytochrome P450 .
  • Comparison with Target Compound : The trifluoromethyl group in the target compound may enhance potency due to increased electronegativity and stability, though experimental validation is needed.

Analgesic and Anti-inflammatory Activity

Derivatives like 3-aryl-2-(triazolo-azepin-3-yl)-acrylonitriles show significant analgesic effects (ED₅₀: 2.5–5.0 mg/kg) in rodent models, attributed to COX-2 inhibition . The amine group in the target compound could modulate similar pathways, but structural differences (e.g., -CF₃ vs. acrylonitrile) may alter efficacy.

Biological Activity

3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature.

  • Molecular Formula : C₁₃H₁₆F₃N₅
  • Molecular Weight : 299.30 g/mol
  • CAS Number : 1174868-11-1

Biological Activity Overview

The compound exhibits a range of biological activities that have been investigated in various studies. Notable areas of research include its anticancer properties, effects on enzyme inhibition, and potential use in treating metabolic disorders.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to 3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine. For instance:

  • Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of this compound can significantly inhibit the proliferation of various cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). Compounds with structural modifications showed IC50 values as low as 0.048 µM against A549 cells .
  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization and induction of apoptosis. Compounds were found to bind at the colchicine site on beta-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism:

  • DPP-IV Inhibition : A derivative of the compound demonstrated potent DPP-IV inhibitory activity with an IC50 value of 18 nM. This suggests potential applications in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .

Case Studies and Research Findings

StudyBiological ActivityFindings
AnticancerIC50 values of 0.048 µM against A549 cells; induces apoptosis via caspase activation.
DPP-IV InhibitionPotent inhibitor with IC50 = 18 nM; potential for diabetes treatment.
Tumor RegressionCompound showed complete tumor regression in murine models; currently in phase I trials.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins:

  • Colchicine Binding Site : Docking simulations suggest that the compound fits well into the colchicine binding domain of beta-tubulin, forming critical hydrogen bonds with residues that stabilize the interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.